

Application Notes and Protocols for Concatenating Large Phylogenomic Datasets with AMAS

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Compound of Interest

Compound Name: AMAS

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Introduction

In the era of high-throughput sequencing, phylogenomic analyses routinely involve hundreds or even thousands of genes across many taxa.^{[1][2][3][4]} A common and powerful approach in phylogenomics is the concatenation of multiple sequence alignments into a single supermatrix, which can then be used to infer evolutionary relationships.^[5] **AMAS** (Alignment, Manipulation, and Assessment of Sequences) is a computationally efficient, stand-alone command-line utility and Python package designed to handle the manipulation of large phylogenomic datasets.^{[1][2][3][4]} Developed by Marek Borowiec, **AMAS** is particularly well-suited for concatenating thousands of single-locus alignments into a supermatrix for subsequent phylogenetic analysis.^{[1][2][4][6]} Its speed and versatility make it a valuable tool for researchers in evolutionary biology, genomics, and drug development who need to analyze large-scale sequence data.^{[1][4]}

AMAS offers several advantages for concatenating large phylogenomic datasets:

- **Speed and Efficiency:** **AMAS** is significantly faster at concatenation than other popular tools like FASconCAT-G and Phyutility.^{[1][7]} It can handle thousands of loci for hundreds of taxa in seconds to minutes.^{[1][7]}

- Versatility: It supports various common alignment formats, including FASTA, PHYLIP (sequential and interleaved), and NEXUS (sequential and interleaved).[\[1\]](#)[\[8\]](#)[\[9\]](#)
- Ease of Use: **AMAS** is a command-line tool that can be easily integrated into bioinformatics pipelines.[\[1\]](#)[\[8\]](#)
- Partition Generation: Alongside the concatenated alignment, **AMAS** automatically generates a partitions file, which is crucial for downstream partitioned phylogenetic analyses.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Cross-Platform Compatibility: As a Python 3 program with no external dependencies, **AMAS** is compatible with various operating systems.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Experimental Protocols: Concatenating Alignments with AMAS

This protocol outlines the steps for concatenating multiple sequence alignments using the **AMAS** command-line tool.

Prerequisites:

- Python 3 must be installed on your system.[\[10\]](#)
- Download the **AMAS** package from its GitHub repository: `--INVALID-LINK--`[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[8\]](#)

Step 1: Prepare Your Input Alignments

- Ensure that each of your single-locus alignments is in a separate file.
- The sequence identifiers (names of taxa) must be identical across all alignment files for the concatenation to work correctly.[\[10\]](#)
- Supported formats are FASTA, PHYLIP, and NEXUS.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Step 2: Open the Command-Line Interface

Navigate to the directory containing your alignment files using the `cd` command in your terminal or command prompt.

Step 3: Execute the AMAS Concatenation Command

The basic command for concatenating alignments with **AMAS** is as follows:

Command Breakdown:

- `python3 /path/to/AMAS.py`: This specifies the path to the **AMAS** script.
- `concat`: This is the **AMAS** command for concatenation.^[8]
- `-i file1.fas file2.fas ...`: The `-i` flag indicates the input files.^{[8][10]} You can list multiple files separated by spaces or use a wildcard (e.g., `*.fas`) to include all files with a specific extension in the current directory.^[7]
- `-f fasta`: The `-f` flag specifies the format of the input alignment files (e.g., `fasta`, `phylip`, `nexus`).^{[8][10]}
- `-d dna`: The `-d` flag specifies the data type, either `dna` for nucleotide sequences or `aa` for amino acid sequences.^{[7][8][10]}

Step 4: Specify Output Files (Optional)

By default, **AMAS** will generate two output files: `concatenated.out` (the concatenated alignment in FASTA format) and `partitions.txt` (the partition file).^{[8][10]} You can specify custom names for these files using the `-t` and `-p` flags, respectively.^[8]

Step 5: Review the Output

After the command has finished executing, you will find the concatenated alignment file and the partition file in your working directory. The partition file will contain the coordinates of each locus within the concatenated supermatrix, which is essential for partitioned phylogenetic analysis in programs like RAxML or IQ-TREE.^[10]

Data Presentation: Performance Comparison

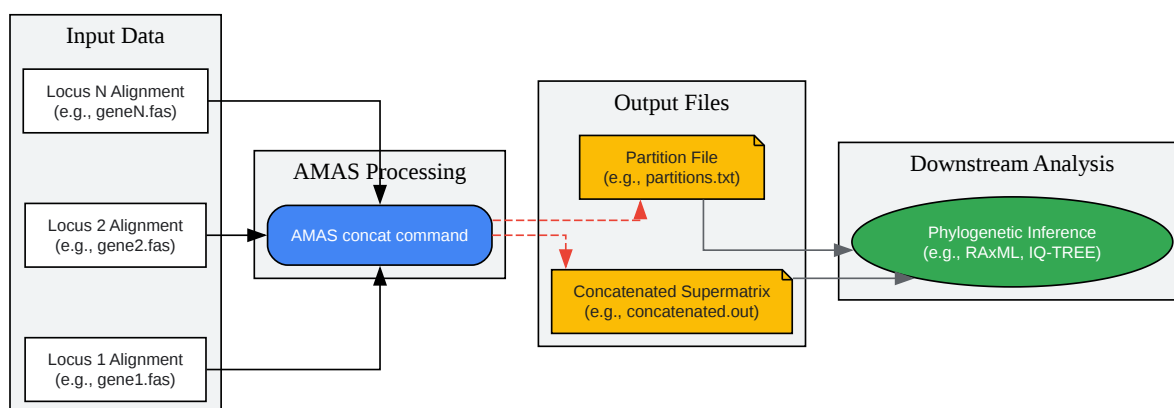
AMAS demonstrates superior performance in concatenation speed compared to other commonly used tools. The following table summarizes the concatenation times for a dataset of 5,214 amino acid loci from Johnson et al. (2013), as reported in the original **AMAS** publication.

Tool	Concatenation Time (seconds)
AMAS	< 2
FASconCAT-G	> 36
Phyutility	> 3 hours (for a larger dataset)

Data sourced from Borowiec, M.L. (2016). **AMAS**: a fast tool for alignment manipulation and computing of summary statistics. PeerJ 4:e1660.[1]

Workflow for Concatenating Phylogenomic Datasets using AMAS

The following diagram illustrates the logical workflow for concatenating multiple sequence alignments into a supermatrix for phylogenetic analysis using **AMAS**.



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